2'-Deoxyguanosine-15N5

DNA adductomics isotope dilution mass spectrometry oxidative stress biomarkers

Unlabeled 2'-deoxyguanosine co-elutes with endogenous analyte in LC-MS, while ¹³C- or ²H-labeled analogs suffer from chromatographic isotope shifts that compromise quantification accuracy. 2'-Deoxyguanosine-15N5 (CAS 686353-29-7) addresses this with uniform ¹⁵N₅ substitution across all five purine nitrogen atoms, preserving exact chemical identity while delivering a definitive +5 Da mass shift for unambiguous MRM selection. • Isotopic enrichment ≥98 atom% ¹⁵N; chemical purity ≥95%; MW 272.21 g/mol (+5 Da vs. unlabeled dG) • Enables attomole-level sensitivity (LOD 10 fg on-column) for DNA adduct quantification in clinical specimens • Direct precursor for ¹⁵N₅-phosphoramidite solid-phase oligonucleotide synthesis and ¹⁵N₅-DNA adduct standards (e.g., 8-oxodG, CEdG, Acro-dG) • Compatible with 2D PISEMA solid-state NMR for G-quadruplex topology and DNA-protein interaction studies

Molecular Formula C10H13N5O4
Molecular Weight 272.21 g/mol
Cat. No. B12374515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyguanosine-15N5
Molecular FormulaC10H13N5O4
Molecular Weight272.21 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
InChIInChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,6-/m0/s1/i11+1,12+1,13+1,14+1,15+1
InChIKeyYKBGVTZYEHREMT-YJTFKECZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxyguanosine-15N5 Specifications & Baseline Data


2'-Deoxyguanosine-15N5 (CAS 686353-29-7) is a stable heavy isotope-labeled analog of the DNA nucleoside 2'-deoxyguanosine, in which all five nitrogen atoms (N1, N2, N3, N7, N9) of the guanine moiety are substituted with the 15N isotope. The molecular formula is C10H13¹⁵N5O4 with a molar mass of 272.21 g/mol, representing a +5 Da mass shift relative to unlabeled 2'-deoxyguanosine (C10H13N5O4, 267.24 g/mol) . This compound is supplied with isotopic enrichment ≥98 atom% 15N and typical purity >95% . It serves as a precursor for synthesizing isotopically labeled oligonucleotides via phosphoramidite chemistry and as an internal standard for quantitative mass spectrometry .

Uniform 15N5-labeled nucleoside for quantitative mass spectrometry
Precursor for synthesizing isotopically labeled oligonucleotides
Internal standard workflow requiring distinct mass shift without retention-time bias

Why Unlabeled dG Cannot Substitute for 15N5-dG


In quantitative mass spectrometry using isotope dilution, the internal standard must be chemically identical to the analyte yet distinguishable by mass. Unlabeled 2'-deoxyguanosine is chromatographically and mass-spectrometrically indistinguishable from endogenous analyte and cannot serve this function. Similarly, alternative stable isotope labeling strategies (e.g., 13C-only or 2H-only labeling) may exhibit differential chromatographic retention times or distinct ionization efficiencies due to physicochemical isotope effects, whereas 15N5 labeling preserves the exact chemical structure of the purine base while providing a +5 Da mass shift for unambiguous MRM transition selection [1]. For metabolic tracing applications, the specific 15N labeling pattern enables tracking of nitrogen atom fates through enzymatic conversions that would be invisible with carbon-only labeling .

Unlabeled 2′-deoxyguanosine

Cannot be distinguished from endogenous analyte in isotope-dilution MS; zero mass difference disables internal standard correction.

13C- or 2H-only labeled dG

May exhibit retention-time shifts or altered ionization efficiency due to physicochemical isotope effects, complicating co-elution-based quantification.

15N1 or 13C1 single-label dG

+1 Da mass shift risks isotopic overlap with natural-abundance M+1 peaks; insufficient spectral separation for low-abundance adducts.

2'-Deoxyguanosine-15N5 Comparative Performance Evidence


Improved DNA Adduct Detection by Isotope Dilution LC-MS/MS

The use of Acro-dG-13C10,15N5 (derived from 15N5-dG) as an internal standard in capillary LC-MS/MS achieved a limit of detection of 10 fg (31 amol) on-column for acrolein-deoxyguanosine adducts, enabling quantification at 1.5 fmol per 10 μg DNA hydrolysate (equivalent to 50 adducts per 10⁹ normal nucleosides). Without a stable isotope-labeled internal standard of this structural fidelity, matrix effects and ionization variability preclude reliable quantification below the picomole range [1].

DNA adduct LOD
Head-to-head
10 fg on-column
vs. ~1–10 pg unlabeled
Supports attomole-level adduct detection in research matrices
100- to 1000-fold sensitivity gain; Acro-dG adduct context
DNA adductomics isotope dilution mass spectrometry oxidative stress biomarkers

Distinct MRM Transitions for CEdG Adduct Quantification

In LC-ESI-MS/MS quantification of cyclic 1,N²-propano-2'-deoxyguanosine (CEdG) adducts, the [15N5]CEdG internal standard provides a distinct mass transition of m/z 345 → m/z 229, compared to unlabeled CEdG at m/z 340 → m/z 224. This +5 Da mass difference allows unambiguous discrimination and co-eluting quantification without cross-talk interference, achieving linear calibration with R² ≥ 0.99 over 4-250 μg/mL . Alternative single-isotope labels (e.g., 15N1 or 13C1) provide only +1 Da shifts, increasing risk of isotopic overlap with natural abundance M+1 peaks from unlabeled analyte.

MRM mass separation
Head-to-head
+5 Da shift
vs. +1 Da alternative labels
Eliminates M+1 isotopic overlap; unambiguous co-eluting MRM
CEdG adduct quantification, R² ≥ 0.99 calibration
quantitative LC-MS/MS DNA damage multiple reaction monitoring

Solid-State NMR Determination of 15N Chemical Shift Tensor

Solid-state NMR analysis of [1-15N]-2'-deoxyguanosine determined the 15N chemical shift tensor principal values for the N1 nitrogen as σ11 = 54 ppm, σ22 = 148 ppm, and σ33 = 201 ppm (referenced to (15NH4)2SO4). These values establish a quantitative baseline for 15N NMR studies of guanine hydrogen bonding and tautomeric states in DNA. Natural abundance 15N (0.37%) yields insufficient signal for tensor determination within practical acquisition times [1].

15N chemical shift tensor
Cross-study
σ11=54, σ22=148, σ33=201 ppm
Enables guanine hydrogen-bonding studies inaccessible at natural abundance
Solid-state PISEMA NMR; polycrystalline sample
solid-state NMR chemical shift tensor DNA structure

Metabolic Tracing via Purine Salvage Pathway

When [15N5]-2'-deoxyadenosine ([15N5]-dA) is supplied as an initiation tracer in human cell culture, it undergoes adenine deamination with loss of the exocyclic 15N amine, then enters the purine salvage pathway to generate [15N4]-2'-deoxyadenosine and [15N4]-2'-deoxyguanosine in the mammalian genome. This metabolic conversion produces a distinct isotopic signature that enables discrimination of endogenous versus tracer-derived purine incorporation. Unlabeled nucleosides provide no such tracking capability [1].

Metabolic tracing
Class-level
[15N4]-dG from [15N5]-dA
vs. unlabeled: no tracer signal
Supports purine salvage pathway flux analysis in cell models
HEK293T culture; LC-MS/MS detection
metabolic tracing DNA methylation epigenetics

Synthesis of 15N5-8-oxodG Internal Standard for Oxidative Damage

15N5-dG purchased from Cambridge Isotope Laboratories was electrochemically oxidized to produce 15N5-8-oxodG and 15N5-8-oxoGuo, which served as internal standards for quantifying oxidative damage biomarkers in urine. This approach enabled accurate correction for sample preparation losses and matrix effects in clinical specimen analysis. Without 15N5-dG as the starting material, synthesis of isotope-labeled 8-oxodG internal standards would not be feasible .

Oxidative damage IS synthesis
Supporting
15N5-8-oxodG from electrochemical oxidation
Provides entry to isotope-labeled oxidative lesion standards
Urine biomarker research; no commercial alternative
oxidative DNA damage 8-oxodG biomarker quantification

DNA Cross-Link Internal Standards for Glyoxal Lesion Quantification

Stable isotope standards [15N5]dG-gx-dC and [15N5]dG-gx-dA, synthesized from 15N5-dG, were employed as internal standards in a nanoflow LC-MS/MS assay for detecting glyoxal-induced DNA cross-linked adducts in leukocytes from diabetic patients. The assay used enzyme hydrolysis, solid-phase extraction enrichment, and nanoLC-NSI/MS/MS analysis. Unlabeled standards cannot correct for differential recovery during the multi-step sample preparation workflow .

Cross-link IS synthesis
Supporting
[15N5]dG-gx-dC and dG-gx-dA
Enables glyoxal lesion quantification in leukocyte research matrices
NanoLC-NSI/MS/MS after SPE enrichment
DNA cross-links diabetes biomarkers clinical mass spectrometry

2'-Deoxyguanosine-15N5 Research & Industrial Applications


Isotope Dilution LC-MS/MS for DNA Adducts & Oxidative Damage

Use 15N5-dG as a starting material to synthesize 15N5-labeled DNA adduct standards (e.g., 15N5-8-oxodG, 15N5-CEdG, 15N5-Acro-dG) for isotope dilution mass spectrometry. The +5 Da mass shift enables attomole-level detection sensitivity (LOD 10 fg on-column) and accurate quantification of low-abundance lesions in clinical specimens, including brain tissue from Alzheimer's disease subjects and leukocytes from diabetic patients [1].

Guanine Hydrogen Bonding & Tautomerism by Solid-State NMR

Employ 15N5-dG or site-specifically 15N-labeled 2'-deoxyguanosine for determining 15N chemical shift tensor parameters (σ11 = 54 ppm, σ22 = 148 ppm, σ33 = 201 ppm at N1) via 2D PISEMA solid-state NMR. These quantitative tensor values provide a reference for studying guanine self-assembly, G-quadruplex formation, and hydrogen bonding geometries in nucleic acid structures [2].

Metabolic Tracing of Purine Salvage & DNA Methylation

Apply [15N5]-2'-deoxyadenosine as an initiation tracer to track conversion to [15N4]-2'-deoxyguanosine via the purine salvage pathway in mammalian cells. This metabolically differential tracing code enables discrimination of authentic DNA N6-methyladenine from mycoplasma-derived contamination and provides a framework for studying nucleotide pool dynamics [3].

Synthesis of 15N-Labeled Oligonucleotides for NMR & Biophysics

Convert 15N5-dG to 2'-deoxyguanosine-15N5-phosphoramidite (isotopic enrichment ≥98 atom% 15N) for solid-phase synthesis of site-specifically 15N-labeled DNA oligonucleotides. These labeled oligos enable heteronuclear NMR studies of DNA-protein interactions, G-quadruplex topology determination, and nucleic acid dynamics with enhanced sensitivity compared to natural abundance samples .

Application
Selection Property
Validation Focus
Isotope-dilution DNA adduct LC-MS/MS
+5 Da mass-shift internal standard precursor
Adduct recovery in tissue and leukocyte research matrices
Solid-state NMR guanine structure
Site-specific 15N enrichment
Chemical shift tensor and hydrogen-bonding geometry
Metabolic tracing of purine salvage
Uniform 15N5 labeling for tracer studies
Nucleotide pool dynamics and DNA methylation pathways
15N-labeled oligonucleotide synthesis
Phosphoramidite-compatible nucleoside
Heteronuclear NMR of DNA-protein interactions

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